1-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
1-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound that belongs to the class of iodinated benzoannulenes. This compound is characterized by the presence of an iodine atom attached to the benzoannulene ring system, which is a seven-membered ring fused to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be achieved through several synthetic routes. One common method involves the iodination of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Chemical Reactions Analysis
1-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential in treating certain diseases. Further research is needed to validate these findings.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and the benzoannulene ring system play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be compared with other similar compounds, such as:
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one : This compound lacks the iodine atom, making it less reactive in certain substitution reactions.
- 1-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : The bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to the iodine derivative.
- 1-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Similar to the bromo derivative, but with different reactivity and stability profiles.
The presence of the iodine atom in 1-Iodo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one makes it unique, providing distinct chemical properties and reactivity compared to its halogenated counterparts .
Properties
Molecular Formula |
C11H11IO |
---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
1-iodo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H11IO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6H,1-2,4,7H2 |
InChI Key |
SXMXNLOAIVEVFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C(=CC=C2)I |
Origin of Product |
United States |
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